molecular formula C14H21N3O2S B3234946 2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353985-33-7

2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3234946
CAS No.: 1353985-33-7
M. Wt: 295.40 g/mol
InChI Key: NOBNXXJXRSAESV-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a pyrazine-thioether moiety and a tert-butyl ester group. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes. The thioether (sulfanylmethyl) group contributes to moderate reactivity, enabling participation in nucleophilic or radical reactions while maintaining stability under standard conditions .

Properties

IUPAC Name

tert-butyl 2-(pyrazin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-14(2,3)19-13(18)17-8-4-5-11(17)10-20-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBNXXJXRSAESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129983
Record name 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrazinylthio)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-33-7
Record name 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrazinylthio)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrazinylthio)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₄H₁₉N₃O₂S and a molecular weight of approximately 295.40 g/mol, this compound includes a pyrrolidine ring, a carboxylic acid functional group, and a tert-butyl ester, which contribute to its reactivity and biological interactions.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including reflux techniques that facilitate the formation of the pyrrolidine ring and the incorporation of the pyrazinyl and sulfanyl groups. The presence of these groups enhances its potential for biological activity by allowing diverse interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Similar compounds have been tested as inhibitors of viral enzymes such as neuraminidase, demonstrating significant inhibitory effects against influenza virus strains .
  • Antimicrobial Properties : The structural features suggest potential applications in combating bacterial infections. The pyrazine moiety may facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to microbial targets.
  • Enzyme Modulation : The compound may influence enzyme activity through specific interactions with active sites, potentially leading to therapeutic applications in enzyme-related diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterThiazole instead of pyrazineExhibits distinct antimicrobial properties
3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterSimilar structureNotable for its unique interactions in biological systems
(R)-3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterChiral center at pyrrolidineChirality may influence biological activity differently

This table illustrates the diverse potential applications and mechanisms of action among related compounds, highlighting the significance of structural variations.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Neuraminidase Inhibition : A study identified novel neuraminidase inhibitors among α-amino acids, demonstrating that compounds with similar structures could effectively inhibit viral replication through competitive inhibition mechanisms .
  • Antimicrobial Testing : Experimental assessments showed that derivatives of this compound exhibited varying degrees of antimicrobial activity, suggesting that modifications in structure could enhance efficacy against specific bacterial strains.
  • Enzyme Interaction Studies : Research on enzyme modulation indicated that specific interactions between the compound and target enzymes could lead to altered metabolic pathways, providing insights into potential therapeutic uses.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit various biological activities:

  • Antimicrobial Effects : Compounds with similar structures have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : The compound may interact with specific molecular targets associated with cancer, suggesting its utility in oncological drug development.
  • Enzyme Modulation : Interaction studies have demonstrated that this compound can modulate enzyme activity, influencing cellular pathways critical for various biological functions.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparison highlights unique features and potential applications:

Compound NameStructural FeaturesUnique Characteristics
2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterThiazole instead of pyrazineExhibits distinct antimicrobial properties
2-(5-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterPyridine ring presentPotentially different bioactivity profile
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterMethyl substitution on pyrazineVariations in solubility and reactivity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against strains like E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that the compound could induce apoptosis in cancer cells, suggesting its role as an anticancer agent.
  • Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353953-58-8)

  • Structural Differences : Replaces pyrazine with a methyl-substituted pyridazine ring.
  • Molecular Formula : C₁₅H₂₃N₃O₂S (MW: 309.43 g/mol) .
  • The methyl group enhances lipophilicity, improving membrane permeability in biological systems.
  • Applications : Likely used as a bioisostere in drug design, where pyridazine’s electronic profile may optimize target engagement .

(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester

  • Structural Differences : Features a tosyl (p-toluenesulfonyloxy) group instead of the pyrazine-thioether.
  • Synthetic Role : The tosyl group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., SN2). This contrasts with the thioether’s role in thiol-ene chemistry or metal coordination .
  • Reactivity : More reactive than the target compound due to the labile tosyl group, making it a transient intermediate in multi-step syntheses .

Pyrrolidine-1,2-dicarboxylic Acid 1-tert-butyl Ester 2-Methyl Ester

  • Structural Differences : Contains two ester groups (tert-butyl and methyl) versus the target’s single tert-butyl ester.
  • Applications : Serves as a dual-protected intermediate for peptide or protease inhibitor synthesis, where orthogonal deprotection is required .

2-Formyl-pyrrolidine-1-carboxylic Acid tert-butyl Ester

  • Structural Differences : Substitutes the pyrazine-thioether with a formyl group.
  • Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), offering a handle for further functionalization. This contrasts with the thioether’s stability under similar conditions .
  • Applications: Used in the synthesis of amino alcohols or heterocycles via reductive amination .

Comparative Data Table

Compound Name Key Substituent Molecular Weight (g/mol) Reactivity Profile Primary Applications
2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrazine-thioether ~309 (estimated) Moderate (thioether reactions) Drug intermediates, enzyme inhibitors
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid t-Bu ester Methyl-pyridazine-thioether 309.43 Bioisosteric substitution Optimized ligand design
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid t-Bu ester Tosyloxy ~343 (estimated) High (SN2 reactions) Transient synthetic intermediate
Pyrrolidine-1,2-dicarboxylic acid 1-t-Bu ester 2-methyl ester Dual esters ~245 (estimated) Low (hydrolysis-resistant) Peptide synthesis
2-Formyl-pyrrolidine-1-carboxylic acid t-Bu ester Formyl ~215 (estimated) High (condensation reactions) Heterocycle/amino alcohol synthesis

Q & A

Q. How can the tert-butyl ester group be selectively removed to generate carboxylic acid derivatives?

  • Methodology : Treat with TFA (trifluoroacetic acid) in dichloromethane (2–4 h, 0°C to RT), followed by neutralization with NaHCO3_3. Confirm deprotection via 1^1H NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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